(S)-2-Amino-2,3,3-trimethylbutanamide

Gas Chromatography Chiral Resolution Stationary Phase Chemistry

This sterically hindered (S)-enantiomer provides unmatched racemization resistance—critical for chiral GC stationary phases with a >4-fold reduction (<4.5%) versus valine-based selectors (~20% racemization). Its derivatives deliver 70–90% yield and 90–99% ee in asymmetric Michael reactions. The pure (S)-form exhibits 43-fold higher GABA A receptor affinity than the (R)-enantiomer. Generic chiral amines cannot replicate this stability and selectivity profile.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B13901982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2,3,3-trimethylbutanamide
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C(=O)N)N
InChIInChI=1S/C7H16N2O/c1-6(2,3)7(4,9)5(8)10/h9H2,1-4H3,(H2,8,10)/t7-/m1/s1
InChIKeyPAZAAUKLIHJNJP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2,3,3-trimethylbutanamide: Core Identity and Procurement Significance for Chiral Research


(S)-2-Amino-2,3,3-trimethylbutanamide (CAS: 89226-12-0), also known as L-tert-leucine methylamide, is a chiral, non-proteinogenic α-amino acid amide derivative with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . Its structure is defined by a bulky, hydrophobic tert-butyl side chain that imparts extreme steric hindrance, making it a privileged building block in asymmetric synthesis and a key precursor for chiral stationary phases in gas chromatography [1]. This compound serves as a foundational chiral synthon where the combination of a sterically demanding side chain and a reactive amide group enables precise molecular construction that simpler chiral amines cannot achieve [2]. Its procurement is critical for projects requiring high-performance chiral auxiliaries, enantioselective catalysts, or robust chromatographic selectors.

(S)-2-Amino-2,3,3-trimethylbutanamide: Why In-Class Substitution Without Chiral and Steric Fidelity Is Not Feasible


Substituting (S)-2-Amino-2,3,3-trimethylbutanamide with a generic chiral amine like L-valinamide or its enantiomer (R)-2-Amino-2,3,3-trimethylbutanamide results in profound performance deficits. The compound's defining feature is its exceptional resistance to racemization under thermal and chemical stress, a property directly linked to its unique steric bulk [1]. A direct comparison with the widely used (S)-valine selector in GC stationary phases shows that the (S)-tert-leucine derivative exhibits a racemization rate of <4.5% compared to ~20% for the valine analog under identical curing conditions [1]. Furthermore, the (S) stereochemistry is essential; the (R) enantiomer can display up to 43-fold lower affinity for biological targets, as seen in GABA A receptor binding assays [2]. These quantitative differences underscore that even closely related analogs cannot replicate the specific chiral recognition and stability profile, leading to inferior enantioselectivity and compromised product purity in critical applications.

Quantitative Performance Evidence for (S)-2-Amino-2,3,3-trimethylbutanamide Against Key Comparators


Superior Configurational Stability in GC Chiral Stationary Phases vs. (S)-Valine Selectors

In the preparation of immobilized chiral polysiloxane stationary phases for gas chromatography, (S)-2-Amino-2,3,3-trimethylbutanamide-based selectors demonstrate a quantifiably superior resistance to racemization compared to conventional (S)-valine-based selectors. Under identical curing conditions (radical-induced cross-linking with V4 and DCUP at 170°C for 1 hour), the (S)-tert-leucine derivative racemizes to form less than 4.5% of the undesired (R)-enantiomer [1]. In stark contrast, the (S)-valine analog undergoes approximately 20% racemization under the same conditions [1]. This represents an improvement in configurational stability of over 4-fold. Furthermore, the resulting t-leucine-based phases achieve 70-80% immobilization efficiency and yield higher selectivity factors for amino acid enantiomers than non-immobilized Chirasil-Val phases [2].

Gas Chromatography Chiral Resolution Stationary Phase Chemistry

Enhanced Steric Hindrance for High Enantioselectivity in Asymmetric Catalysis vs. L-Valine Auxiliaries

When employed as a chiral auxiliary in copper-catalyzed asymmetric Michael reactions, the dialkyl amide of L-tert-leucine (a derivative of (S)-2-Amino-2,3,3-trimethylbutanamide) facilitates the construction of quaternary stereocenters with a yield range of 70-90% and an enantiomeric excess (ee) of 90-99% at ambient temperature [1]. This performance is benchmarked against chiral auxiliaries derived from L-valine and L-isoleucine [1]. The superior stereocontrol is a direct consequence of the greater steric hindrance provided by the tert-butyl side chain, which more effectively restricts the conformational freedom of the reaction intermediate, ensuring a highly enantioselective attack [2]. This level of performance is a class-level inference for reactions involving sterically demanding transition states.

Asymmetric Synthesis Chiral Auxiliary Organocatalysis

Superior Target Engagement for GABA A Receptor vs. (R)-Enantiomer

In a direct comparative study on the human GABA A receptor β3 subunit, the (S)-2-amino-2,3,3-trimethylbutanamide enantiomer demonstrates significantly higher binding affinity than its (R) counterpart. The (S)-enantiomer displaces the radioligand [³H]R-(-)-14 with an IC50 of 3.90 µM (3,900 nM) in HEK293S cells [1]. In contrast, the (R)-enantiomer displays an IC50 of 170 µM (170,000 nM) under the same assay conditions [1]. This represents a 43-fold difference in affinity, directly attributable to the specific chiral recognition at the receptor's binding pocket.

Medicinal Chemistry Neuropharmacology Receptor Binding

Validated Utility as a Key Building Block in Potent Protease Inhibitor Synthesis (MMP-1 Inhibition)

(S)-2-Amino-2,3,3-trimethylbutanamide is a critical component in the synthesis of clinically relevant matrix metalloproteinase (MMP) inhibitors, such as Marimastat (BB-2516) [1]. While the compound itself is a building block, its derivative N-substituted Tle-N-methylamide (Ro 31-9790) has been identified as a potent inhibitor of collagenase (MMP-1), an enzyme implicated in IL-1-induced cartilage degradation [2]. This application is distinct from its role as a simple chiral auxiliary and highlights its unique ability to mimic specific structural motifs within the enzyme's active site. The precise IC50 or Ki values for the final inhibitor Ro 31-9790 are not disclosed in the provided evidence, but the compound's role as a pharmacophoric element is well-established [2].

Protease Inhibition Drug Discovery Medicinal Chemistry

High Purity and Enantiomeric Excess for Critical Research Applications

The commercial availability of (S)-2-Amino-2,3,3-trimethylbutanamide is characterized by high chemical and enantiomeric purity, which is a prerequisite for reproducible scientific outcomes. The compound is routinely supplied with a purity of ≥95% or 97% . More critically, its synthesis from optically pure precursors (e.g., using quinine resolution of the racemic acid) ensures a high enantiomeric excess (ee) [1]. This is in contrast to lower-purity or racemic mixtures of simpler analogs, where the presence of the undesired enantiomer can confound experimental results in asymmetric catalysis and biological assays. The known specific rotation and analytical characterization data support the procurement of a verified, high-quality chiral building block [1].

Quality Control Chiral Purity Chemical Synthesis

Primary Research and Industrial Applications of (S)-2-Amino-2,3,3-trimethylbutanamide


Development of Robust Chiral GC Stationary Phases for Enantioselective Analysis

Analytical chemistry groups developing new or improved methods for chiral separations should prioritize this compound for the synthesis of polysiloxane-based GC stationary phases. Evidence demonstrates that selectors derived from (S)-2-Amino-2,3,3-trimethylbutanamide provide a >4-fold reduction in racemization during column curing compared to valine-based analogs, resulting in columns with higher long-term stability and improved selectivity factors for amino acid enantiomers [1]. This translates directly to more reliable and cost-effective analytical methods for the pharmaceutical and agrochemical industries.

Asymmetric Synthesis of Complex Pharmaceutical Intermediates

For medicinal and process chemists focused on constructing chiral molecules, particularly those requiring the formation of quaternary stereocenters, this compound is a validated, high-performance chiral auxiliary. Its derivatives consistently deliver 70-90% yield and 90-99% ee in ambient-temperature asymmetric Michael reactions, a benchmark performance that simplifies synthetic routes and ensures high enantiopurity of critical drug intermediates [2]. This application directly impacts the efficiency and cost of producing single-enantiomer pharmaceuticals.

Structure-Activity Relationship (SAR) Studies on GABA A Receptor Modulators

Neuroscience and pharmacology researchers investigating GABA A receptor function should select the pure (S)-enantiomer for their studies. Binding data reveals a 43-fold higher affinity (IC50 of 3.9 µM) for the (S)-enantiomer compared to the (R)-enantiomer at the β3 subunit [3]. Using the wrong enantiomer or a racemic mixture would introduce significant experimental error and potentially mask true biological activity. The pure (S)-form is essential for accurate SAR and lead optimization.

Medicinal Chemistry Campaigns Targeting Matrix Metalloproteinases (MMPs)

Research teams focused on developing novel therapies for cancer, arthritis, and other inflammatory diseases involving MMPs should consider this compound as a key intermediate. Its established role in the synthesis of potent MMP inhibitors, such as the clinical candidate Marimastat, validates its utility as a building block for creating new, therapeutically relevant molecules [4]. Procurement enables the rapid exploration of new chemical space within this validated pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-2,3,3-trimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.